Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride
Description
Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride is a bicyclic organic compound featuring a cyclopenta[b]furan core substituted with a methoxy group at the 6a-position and an amine hydrochloride moiety at the 3a-position. The compound’s stereochemistry (3aR,6aS) and hydrochloride salt form enhance its solubility in polar solvents, making it relevant for pharmaceutical applications, particularly in drug discovery where bicyclic amines serve as key intermediates .
Properties
IUPAC Name |
(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-8-4-2-3-7(8,9)5-6-11-8;/h2-6,9H2,1H3;1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFXBWFARZFHP-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCCC1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12CCC[C@]1(CCO2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: : Used as a chiral building block in asymmetric synthesis.
Biology: : Its derivatives are studied for enzyme inhibition and receptor binding properties.
Industry: : Serves as a precursor in the synthesis of complex molecules.
Mechanism of Action: : The compound exerts its effects through binding to specific molecular targets, often involving interactions with enzymes or receptors, leading to altered biological pathways.
Comparison with Similar Compounds: : Compared to related compounds like hexahydro-3aH-cyclopenta[b]furan derivatives, it offers a unique methoxyamine functionality, enhancing its reactivity and potential applications. Similar compounds include:
Hexahydro-3aH-cyclopenta[b]furan-3a-amine
Methoxyhexahydrofuran derivatives
Biological Activity
Chemical Structure and Properties
Molecular Formula: CHClNO
CAS Number: 2137987-36-9
IUPAC Name: Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride
Structural Characteristics
The compound features a hexahydro-cyclopenta[b]furan ring system, which is notable for its potential interactions with biological targets. The presence of a methoxy group and an amine functional group suggests possible interactions with neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
-
Neuropharmacological Effects:
- Preliminary studies suggest that the compound may influence neurotransmitter release, particularly in serotonergic pathways. This could imply potential applications in treating mood disorders.
-
Anti-inflammatory Properties:
- In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
-
Antioxidant Activity:
- The methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cellular models.
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial hypotheses include:
- Receptor Modulation: The structural similarity to known neurotransmitter analogs suggests that it may act as a modulator at specific receptor sites.
- Enzyme Inhibition: Potential inhibition of enzymes involved in inflammatory pathways could explain its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuropharmacological | Modulates serotonin release | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Exhibits scavenging activity against free radicals |
Case Study: Neuropharmacological Impact
A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior consistent with increased serotonergic activity. Behavioral assays indicated reduced anxiety-like behaviors when compared to control groups.
Case Study: Inflammatory Response
In vitro experiments using macrophage cell lines showed that treatment with the compound led to a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and synthesis.
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Observations:
Core Structure Differences :
- The target compound’s cyclopenta[b]furan core differs from isoxazole-fused systems (), which exhibit higher aromaticity and rigidity. The cyclopenta[b]furan system may confer distinct conformational flexibility and ring strain, influencing reactivity and binding interactions .
- Compared to cyclopenta[b]pyrrole (), the furan oxygen in the target compound reduces basicity at the amine site, while the hydrochloride salt counteracts this by enhancing water solubility .
Substituent Effects: Methoxy vs. Amine Hydrochloride vs. Free Amine: The hydrochloride salt in the target compound increases solubility compared to neutral amines (e.g., ’s hydroxyl derivative), which is critical for bioavailability in drug formulations .
For example, ’s compound forms nonpolar layers via phenyl stacking, whereas ’s chloromethyl group creates polar layers along the a-axis . The target’s methoxy group may similarly influence crystal packing through weak hydrogen bonding (C–H···O interactions).
Synthetic Routes :
- The target compound is likely synthesized via 1,3-dipolar cycloaddition , a method used for analogous isoxazole derivatives (). However, the cyclopenta[b]furan core may require tailored precursors or catalysts to stabilize the fused ring system during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
